2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid
Overview
Description
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid is an organic compound that features a benzo-dioxin moiety fused with an acetic acid group
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various cellular targets, influencing fundamental cellular functions such as proliferation and migration .
Mode of Action
The exact mode of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid is not fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular functions. The specific nature of these interactions and the resulting changes would depend on the exact nature of the targets .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects on cellular functions .
Result of Action
Based on the known effects of similar compounds, it can be speculated that the compound may influence cellular functions such as proliferation and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.
Materials Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is studied for its interactions with biological macromolecules and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid: A closely related compound with similar structural features.
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid: Another related compound used in organic synthesis.
Uniqueness
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid is unique due to its specific substitution pattern on the benzo-dioxin ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)5-7-6-13-8-3-1-2-4-9(8)14-7/h1-4,7H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEFMXMRSFIHKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271335 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18505-92-5 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18505-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18505-92-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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